2-(1-Methylpiperidin-4-yl)propan-2-ol
Description
Properties
CAS No. |
40119-19-5 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)8-4-6-10(3)7-5-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
VZYQTBHJVSEZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCN(CC1)C)O |
Origin of Product |
United States |
Preparation Methods
Methylation of Piperidine-4-carboxylic Acid
- The starting material piperidine-4-carboxylic acid (isonipecotic acid) undergoes methylation at the nitrogen atom to form 1-methylpiperidine-4-carboxylic acid.
- This methylation is effectively accomplished using transfer hydrogenation conditions with formaldehyde as the hydrogen donor, palladium on charcoal or platinum catalysts, and an acidic aqueous medium such as formic acid.
- The reaction is typically conducted at ambient pressure and heated gradually to about 90–95°C to facilitate the methylation process.
- The product, 1-methylpiperidine-4-carboxylic acid, can be isolated as its hydrochloride salt by treatment with hydrochloric acid (approximately 1.5 equivalents).
Conversion to Hydrochloride Salt
- The hydrochloride salt formation stabilizes the intermediate and prepares it for further functional group transformations.
- This step involves dissolving the methylated piperidine derivative in an appropriate solvent and adding hydrochloric acid to precipitate the salt.
Functionalization to Introduce the Propan-2-ol Group
- While direct literature on the exact conversion of 1-methylpiperidine-4-carboxylic acid hydrochloride to 2-(1-methylpiperidin-4-yl)propan-2-ol is limited, analogous methods for introducing hydroxyl groups at the 2-position of alkyl chains attached to nitrogen heterocycles involve reductive amination or nucleophilic substitution strategies.
- A plausible route involves reductive amination of 1-methylpiperidin-4-yl intermediates with acetone or its derivatives, followed by reduction to yield the propan-2-ol moiety.
- Hydrogenation using palladium catalysts under mild conditions (e.g., 10% Pd/C in ethanol or ethanol/tetrahydrofuran mixtures) is a common method for such reductions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Alkyl halides.
Scientific Research Applications
2-(1-Methylpiperidin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Propan-2-ol Derivatives with Indole Substituents
Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share the propan-2-ol backbone but differ in substituents:
- Ethylamino linkage: Introduces basicity, which may improve solubility and membrane permeability compared to 2-(1-methylpiperidin-4-yl)propan-2-ol’s tertiary amine .
Piperidine-Containing Heterocycles
Compounds like 7-(1-methylpiperidin-4-yl)-2-(2-methyl-2H-indazol-5-yl)-4H-pyrimido[1,2-b]pyridazin-4-one () highlight the role of the 1-methylpiperidin-4-yl group in larger heterocyclic systems:
- Key differences: Extended aromatic systems: The pyrimidopyridazinone scaffold may enhance π-π stacking interactions with biological targets, contrasting with this compound’s simpler structure. Electrophilic centers: The ketone group in the patent compound could confer reactivity absent in the alcohol-based target molecule .
Amine-Functionalized Piperidine Derivatives
5-chloro-N2-(4-(methyl(1-methylpiperidin-4-yl)amino)phenyl)-N4-(2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)pyrimidine-2,4-diamine () demonstrates the use of 1-methylpiperidin-4-yl as a substituent in multi-amine systems:
- Key differences :
- Bifunctional amines : The compound’s dual amine groups may enhance binding to kinase targets, whereas this compound lacks such functional diversity.
- Solubility : The triazole and pyrimidine groups in likely improve aqueous solubility compared to the alcohol-dominated structure of the target compound .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Properties of Selected Analogues
*LogP values estimated using fragment-based methods.
Critical Observations :
Lipophilicity : The target compound’s lower LogP (~1.2) compared to indole derivatives (~2.8) suggests better aqueous solubility, which may reduce CNS penetration but improve systemic distribution.
Receptor Binding: Ethylamino-linked compounds () exhibit nanomolar affinity for α1/β1-adrenoceptors, whereas the target compound’s lack of basic amines may shift selectivity to other targets .
Synthetic Complexity : The target compound’s simpler structure (vs. –4) implies easier synthesis but fewer opportunities for target-specific tuning.
Q & A
Q. What are the key steps in synthesizing 2-(1-Methylpiperidin-4-yl)propan-2-ol, and how is purity validated?
Synthesis typically involves alkylation of a piperidine precursor. For example, reacting 1-methylpiperidin-4-ol with acetone under reductive amination conditions could yield the target compound. Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical. Purity is validated using:
- HPLC (C18 column, UV detection at 254 nm) to confirm >98% purity.
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity, focusing on the quaternary carbon (δ ~70 ppm in ¹³C NMR) and methyl groups adjacent to the hydroxyl .
- Mass spectrometry (ESI-MS) for molecular ion confirmation (m/z 143.23 [M+H]⁺).
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation (solvent: ethanol/water).
- Data collection on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution using SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares on F²). Hydrogen bonding networks (e.g., O–H⋯N interactions) are analyzed to understand packing motifs .
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Confirms hydroxyl stretch (~3350 cm⁻¹) and piperidine ring vibrations (~2800 cm⁻¹ for C–H).
- ¹H NMR : Identifies methyl groups (singlet at δ ~1.2 ppm for C(CH₃)₂OH) and piperidine protons (multiplet at δ ~2.5–2.8 ppm).
- ¹³C NMR : Assigns quaternary carbons (δ ~70 ppm for C(CH₃)₂OH) and piperidine carbons (δ ~45–55 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from reaction conditions. Strategies include:
- Optimizing catalysts : Testing alternatives like Pd/C vs. Raney nickel in reductive amination.
- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility vs. protic solvents (e.g., ethanol).
- In-situ monitoring : Using TLC or inline IR to track reaction progress and identify side products (e.g., over-alkylation).
- Design of Experiments (DoE) : Applying factorial designs to evaluate temperature, pressure, and stoichiometry interactions .
Q. What computational methods predict the biological activity of this compound?
- Molecular docking : Models interactions with targets like GPCRs (e.g., dopamine receptors) using AutoDock Vina. The hydroxyl and piperidine groups are key for hydrogen bonding and cationic-π interactions.
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS).
- QSAR : Correlates substituent effects (e.g., methyl group position) with activity data from analogous compounds .
Q. How can stereochemical ambiguities in piperidine derivatives be resolved?
- SCXRD : Directly assigns absolute configuration (e.g., C2 symmetry in crystal packing) .
- VCD (Vibrational Circular Dichroism) : Detects enantiomeric excess by comparing experimental and DFT-calculated spectra.
- Chiral HPLC : Uses columns like Chiralpak IA-3 (hexane/isopropanol mobile phase) to separate enantiomers .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Stabilization : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent oxidation of the hydroxyl group.
- Storage conditions : Store under argon at –20°C in amber vials to limit light/oxygen exposure.
- Stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
